BenchChemオンラインストアへようこそ!

N-(6-methyl-1,3-benzodioxol-5-yl)urea

PBR binding benzodiazepine receptor mitochondrial translocator protein

Structurally differentiated benzodioxole-urea probe with validated micromolar activity at UT-B (IC₅₀ 2.54 μM) and distinct TSPO/PBR binding. The primary urea moiety delivers a unique H-bond donor/acceptor geometry not replicated by acetamide, thiourea, or carbamate analogs, ensuring target-specific engagement. Ideal as a moderate-affinity UT-B reference for assay validation and as a complementary PBR chemotype outside isoquinoline and benzodiazepine classes. Commercial ≥97% purity supports reproducible SAR, metabolic stability, and derivatization studies without custom synthesis.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 881591-66-8
Cat. No. B1312170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzodioxol-5-yl)urea
CAS881591-66-8
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1NC(=O)N)OCO2
InChIInChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12)
InChIKeyHNHRNCSLPYPLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-methyl-1,3-benzodioxol-5-yl)urea (CAS 881591-66-8) Procurement Guide: Chemical Identity and Compound Class


N-(6-methyl-1,3-benzodioxol-5-yl)urea (CAS 881591-66-8) is a small-molecule organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol [1]. It belongs to the benzodioxole-containing urea class, characterized by a 1,3-benzodioxole (methylenedioxyphenyl) scaffold substituted with a methyl group at the 6-position and a primary urea moiety at the 5-position . This compound has been annotated in public bioactivity databases for multiple pharmacological targets, including peripheral benzodiazepine receptor (PBR) and urea transporter B (UT-B) [2], and is commercially available from research chemical suppliers typically at ≥95% purity for laboratory use .

Why N-(6-methyl-1,3-benzodioxol-5-yl)urea Cannot Be Replaced by Generic Urea Analogs: Functional Group-Dependent Activity Divergence


Within the benzodioxole chemical space, substitution of the terminal urea moiety with acetamide, thiourea, or carbamate functionalities produces compounds with fundamentally different molecular recognition profiles and physicochemical properties. The primary urea group (-NH-C(=O)-NH₂) of the target compound provides a distinct hydrogen-bonding donor/acceptor geometry and electronic distribution compared to the methyl-capped acetamide (-NH-C(=O)-CH₃) or the larger sulfur-containing thiourea (-NH-C(=S)-NH₂) . These structural differences translate into measurable divergences in target binding: the urea moiety engages in a specific hydrogen-bond network that is absent in the acetamide analog, while the thiourea analog exhibits enhanced nucleophilicity and distinct metabolic stability due to sulfur substitution . Consequently, generic substitution without empirical validation would compromise the intended target engagement profile and invalidate comparative structure-activity relationship (SAR) analyses in any systematic investigation .

Quantitative Differentiation Evidence for N-(6-methyl-1,3-benzodioxol-5-yl)urea: Comparator-Based Activity and Selectivity Data


Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Urea vs. Acetamide and Thiourea Analogs

N-(6-methyl-1,3-benzodioxol-5-yl)urea demonstrates measurable binding affinity for rat peripheral benzodiazepine receptor (PBR) with a pIC₅₀ value reported in the ChEMBL database [1]. This binding activity is attributed to the urea moiety's capacity to form specific hydrogen-bond interactions within the receptor binding pocket. In contrast, the acetamide analog N-(6-methyl-1,3-benzodioxol-5-yl)acetamide (CAS 1443980-28-6) lacks the terminal -NH₂ hydrogen-bond donor of the urea group, resulting in a fundamentally altered pharmacophore that does not engage PBR . The thiourea analog introduces a larger sulfur atom, altering both steric constraints and hydrogen-bond geometry relative to the oxygen-containing urea .

PBR binding benzodiazepine receptor mitochondrial translocator protein

Urea Transporter B (UT-B) Inhibitory Activity: Quantitative IC₅₀ Comparison

N-(6-methyl-1,3-benzodioxol-5-yl)urea exhibits moderate inhibitory activity against urea transporter B (UT-B) with an IC₅₀ of 2.54 μM (2,540 nM) as measured in Sprague-Dawley rat erythrocytes using a spectrophotometric lysis assay [1]. This activity places the compound in a distinct functional category relative to highly optimized UT-B inhibitors such as UTBinh-14, which displays IC₅₀ values of 10–25 nM , and dimethylthiourea (DMTU), a structurally related thiourea analog with differing urea transport inhibition characteristics [2]. The compound's micromolar potency makes it suitable as a reference ligand or starting scaffold for UT-B pharmacology studies, with the benzodioxole-urea scaffold offering a distinct chemical starting point compared to triazolothienopyrimidine or arylurea inhibitor classes.

urea transporter UT-B inhibition erythrocyte lysis assay

Functional Divergence from Acetamide Analog: Structural Basis for Differential Biological Activity

Direct comparison of N-(6-methyl-1,3-benzodioxol-5-yl)urea with its closest structural analog, N-(6-methyl-1,3-benzodioxol-5-yl)acetamide (CAS 1443980-28-6), reveals functional divergence driven by the terminal functional group. The acetamide analog replaces the urea -NH₂ with a methyl group, eliminating the capacity for hydrogen-bond donation at the terminal position and reducing overall polarity . This structural difference has downstream consequences for both solubility profile and biological target recognition. The urea compound is documented to engage targets including PBR and UT-B [1], whereas the acetamide analog is primarily investigated for cyclooxygenase (COX) enzyme inhibition . These distinct biological profiles preclude functional interchangeability in any experimental context requiring target-specific engagement.

structure-activity relationship urea vs acetamide functional group comparison

Physicochemical Property Differentiation: Density and Boiling Point Comparison with Demethylated Analog

The presence of the 6-methyl substituent on the benzodioxole ring distinguishes N-(6-methyl-1,3-benzodioxol-5-yl)urea from the demethylated analog N-1,3-benzodioxol-5-ylurea (CAS 119179-46-3). The target compound has a predicted density of 1.4 ± 0.1 g/cm³ and a predicted boiling point of 312.0 ± 42.0 °C at 760 mmHg , compared to the demethylated analog with a molecular weight of 180.16 g/mol (vs. 194.19 g/mol for the methylated compound) . The methyl group contributes increased lipophilicity (clogP elevation of approximately 0.5 log units) , which may influence membrane permeability and non-specific protein binding in biological assays.

physicochemical properties density boiling point methyl substitution effect

Procurement-Driven Application Scenarios for N-(6-methyl-1,3-benzodioxol-5-yl)urea: Research and Industrial Use Cases


UT-B Pharmacology Studies: Benzodioxole-Urea Scaffold as Micromolar Reference Ligand

Investigators studying urea transporter B (UT-B) physiology or conducting inhibitor screening campaigns may procure N-(6-methyl-1,3-benzodioxol-5-yl)urea as a structurally distinct reference compound with validated micromolar activity (IC₅₀ = 2.54 μM in rat erythrocyte lysis assay). Unlike high-potency UT-B inhibitors such as UTBinh-14 (IC₅₀ ~25 nM), this compound offers a benzodioxole-urea scaffold that can serve as a starting point for medicinal chemistry optimization or as a moderate-affinity probe for assay validation where sub-micromolar potency is not required. The compound is commercially available at research-grade purity, enabling reproducible experimental workflows without the synthetic burden of custom preparation [1].

Peripheral Benzodiazepine Receptor (PBR) Binding Studies: Urea-Based Ligand Tool

The documented pIC₅₀ value for PBR binding in rat tissue makes N-(6-methyl-1,3-benzodioxol-5-yl)urea a candidate tool compound for researchers investigating translocator protein (TSPO/PBR) pharmacology. The benzodioxole-urea scaffold represents a distinct chemotype from classical PBR ligands such as PK 11195 (IC₅₀ = 85 nM) or diazepam (IC₅₀ = 253 nM), offering a complementary chemical probe for exploring ligand-receptor interactions and structure-activity relationships around the PBR binding pocket. Procurement of the compound supports experiments requiring a structurally characterized, commercially available PBR ligand outside the isoquinoline carboxamide or benzodiazepine classes [2].

Structure-Activity Relationship (SAR) Studies: Benzodioxole Scaffold Optimization

Medicinal chemistry programs investigating benzodioxole-containing pharmacophores may procure N-(6-methyl-1,3-benzodioxol-5-yl)urea as a reference compound for systematic SAR exploration. The compound serves as a benchmark for evaluating how modifications to the urea moiety (e.g., conversion to thiourea, acetamide, or carbamate) affect target engagement, metabolic stability, and physicochemical properties. Comparative procurement of the urea and its functional group analogs enables controlled head-to-head assessment of hydrogen-bonding capacity, lipophilicity, and biological activity within a consistent benzodioxole scaffold framework .

Synthetic Intermediate: Urea Moiety as a Versatile Functional Handle

N-(6-methyl-1,3-benzodioxol-5-yl)urea may be utilized as a synthetic intermediate or building block in organic synthesis, where the urea functional group serves as a reactive handle for further derivatization. The compound can participate in substitution reactions (with alkyl halides in the presence of base) and oxidation/reduction transformations, enabling access to structurally diversified benzodioxole derivatives. Its commercial availability at ≥95% purity facilitates downstream chemistry without requiring in-house preparation of the core scaffold, supporting applications in catalyst development and materials science .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-methyl-1,3-benzodioxol-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.